2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditionsThe final step involves the coupling of the dichlorophenyl group to the pyrimidine-sulfanyl intermediate, often using coupling reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETIC ACID: Similar structure but lacks the sulfanyl and dichlorophenyl groups.
2-[(2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY]ETHYL ACETATE: Contains a purine ring instead of a pyrimidine ring.
LENALIDOMIDE: Contains a similar pyrimidine ring but with different substituents.
Uniqueness
The uniqueness of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H10Cl2N4O2S |
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Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C12H10Cl2N4O2S/c13-6-1-2-8(7(14)3-6)16-11(20)5-21-12-17-9(15)4-10(19)18-12/h1-4H,5H2,(H,16,20)(H3,15,17,18,19) |
InChI Key |
MIGGMOPKKJFYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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